2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride
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Overview
Description
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClNO5S and a molecular weight of 237.62 g/mol . This compound is characterized by the presence of a hydroxyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in various chemical reactions and industrial applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride typically involves the nitration of phenol followed by sulfonation and chlorination. The general steps are as follows:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitrophenol.
Sulfonation: The 2-nitrophenol is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 2-hydroxy-5-nitrobenzenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) under mild conditions.
Nucleophilic Substitution: Typical reagents include primary and secondary amines, often in the presence of a base such as pyridine or triethylamine.
Major Products:
Scientific Research Applications
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles:
Comparison with Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the hydroxyl group, making it less reactive towards certain nucleophiles.
4-Nitrobenzenesulfonyl chloride: The nitro group is positioned differently, affecting the compound’s reactivity and applications.
Uniqueness: 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and versatility in chemical synthesis and industrial applications .
Properties
IUPAC Name |
2-hydroxy-5-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S/c7-14(12,13)6-3-4(8(10)11)1-2-5(6)9/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZAEQDOCPIUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261760-59-1 |
Source
|
Record name | 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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